
Methyl 7-methoxycinnoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester is a chemical compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. The 7-methoxy- substitution and the methyl ester functional group make this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester typically involves the following steps:
Formation of the Cinnoline Core: This can be achieved through various methods, such as the Pinner reaction, which involves the cyclization of o-nitrobenzyl cyanide with hydrazine.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: 3-Cinnolinecarboxylic acid, 7-hydroxy-, methyl ester.
Reduction: 3-Cinnolinecarboxylic acid, 7-methoxy-, methanol.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex cinnoline derivatives.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The cinnoline core can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
3-Cinnolinecarboxylic acid, 7-hydroxy-, methyl ester: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Cinnolinecarboxylic acid, 7-methoxy-, ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.
3-Cinnolinecarboxylic acid, 7-methoxy-, propyl ester: Similar structure but with a propyl ester instead of a methyl ester.
Uniqueness
3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, while the methyl ester can affect its lipophilicity and membrane permeability.
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
methyl 7-methoxycinnoline-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-8-4-3-7-5-10(11(14)16-2)13-12-9(7)6-8/h3-6H,1-2H3 |
InChIキー |
USADUDZTHBKGGT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NN=C(C=C2C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


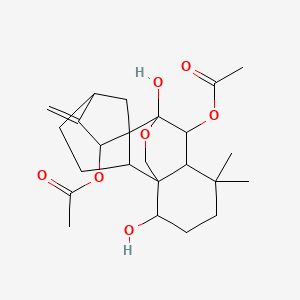
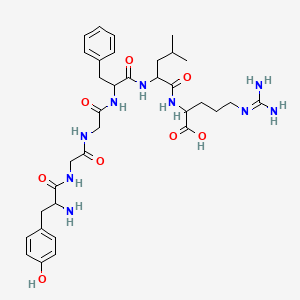
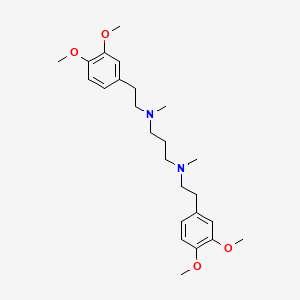
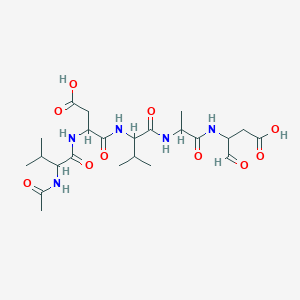
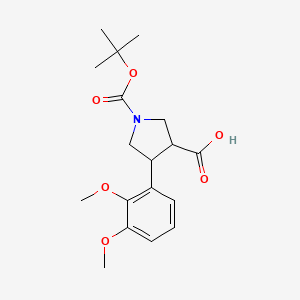
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12325304.png)
![5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl-](/img/structure/B12325307.png)
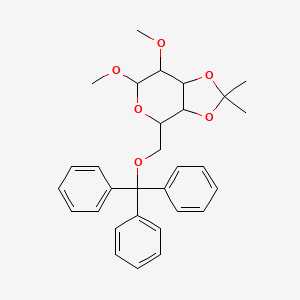

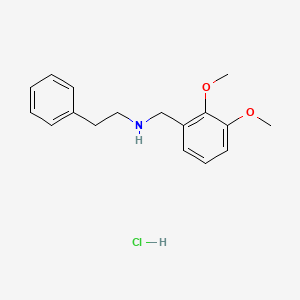
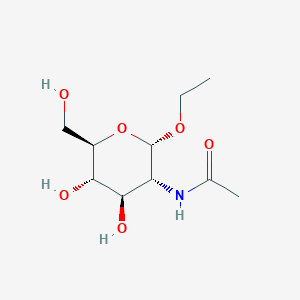
![2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid](/img/structure/B12325346.png)
![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)
![3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)
